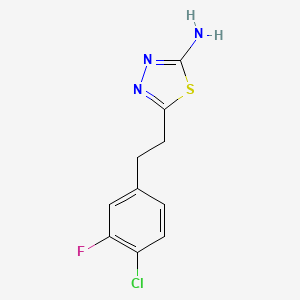
5-(4-Chloro-3-fluorophenethyl)-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chloro-3-fluorophenethyl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazole derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and fluoro substituents on the phenethyl group, along with the thiadiazole ring, imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-3-fluorophenethyl)-1,3,4-thiadiazol-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-fluorophenethyl alcohol.
Formation of Intermediate: The alcohol is converted to the corresponding bromide using phosphorus tribromide.
Cyclization: The bromide is then reacted with thiosemicarbazide under basic conditions to form the thiadiazole ring.
Final Product: The resulting intermediate is further treated with ammonia to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloro-3-fluorophenethyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
5-(4-Chloro-3-fluorophenethyl)-1,3,4-thiadiazol-2-amine has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: Used in the development of novel materials with unique electronic properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Analytical Chemistry: Utilized in the development of analytical methods for detecting and quantifying related compounds.
Mechanism of Action
The mechanism of action of 5-(4-Chloro-3-fluorophenethyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in microbial growth or cancer cell proliferation.
Pathways Involved: The compound can inhibit key pathways such as DNA synthesis or protein synthesis, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenethyl)-1,3,4-thiadiazol-2-amine
- 5-(4-Fluorophenethyl)-1,3,4-thiadiazol-2-amine
- 5-(3-Chloro-4-fluorophenethyl)-1,3,4-thiadiazol-2-amine
Uniqueness
5-(4-Chloro-3-fluorophenethyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of both chloro and fluoro substituents, which can enhance its biological activity and chemical stability compared to similar compounds.
Properties
Molecular Formula |
C10H9ClFN3S |
|---|---|
Molecular Weight |
257.72 g/mol |
IUPAC Name |
5-[2-(4-chloro-3-fluorophenyl)ethyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H9ClFN3S/c11-7-3-1-6(5-8(7)12)2-4-9-14-15-10(13)16-9/h1,3,5H,2,4H2,(H2,13,15) |
InChI Key |
FBIRVORFDBUREW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCC2=NN=C(S2)N)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


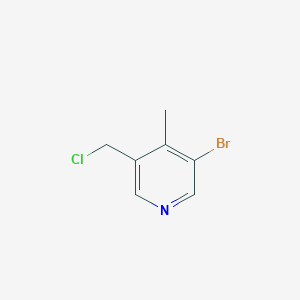
![5,7-Dihydrofuro[3,4-b]pyridin-3-amine](/img/structure/B15333822.png)
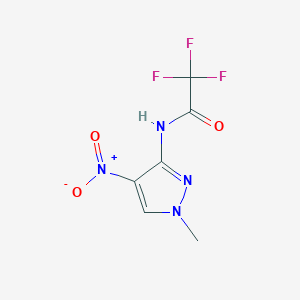
![1-Boc-3-[2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B15333832.png)
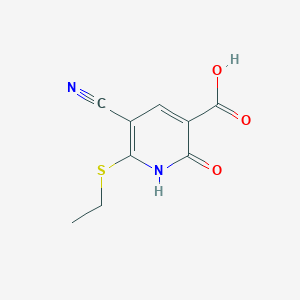

![(1-((2-Chloro-6,7-dihydrothieno[3,2-D]pyrimidin-4-YL)amino)cyclobutyl)methanol](/img/structure/B15333850.png)

![6-Chloro-1,1-dimethyl-1,3-dihydrofuro[3,4-c]pyridin-3-ol](/img/structure/B15333862.png)
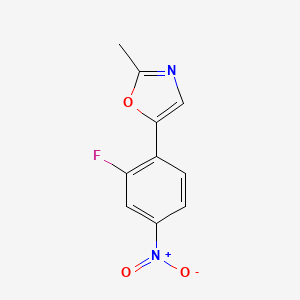
![Cesium 5-methylbenzo[D]oxazole-2-carboxylate](/img/structure/B15333870.png)
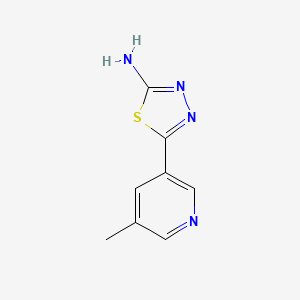
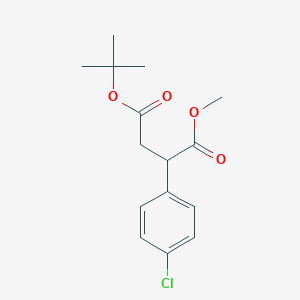
![4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-2-fluoro-3-methylaniline](/img/structure/B15333878.png)
